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molecular formula C8H4N2 B133725 5-Ethynylnicotinonitrile CAS No. 152803-05-9

5-Ethynylnicotinonitrile

Cat. No. B133725
M. Wt: 128.13 g/mol
InChI Key: BHGKLLLDELXBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran (50.0 mL, 50.0 mmol) to a suspension of 5-trimethylsilanylethynyl-nicotinonitrile (10.0 g, 50.0 mmol), (prepared as described in PREPARATION 3), in triethylamine (98 mL) at 0° C. After 5 min, dilute the reaction mixture with ethyl acetate and wash twice with water. Back-extract the combined aqueous washes twice with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium chloride, dry (sodium sulfate), filter, and concentrate. Purify the residue by silica gel chromatography, eluting with a gradient from 98:2 to 90:10 dichloromethane:ethyl acetate, to give the title compound as a white crystalline solid (4.75 g, 74%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
98 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C[Si]([C:28]#[C:29][C:30]1[CH:31]=[N:32][CH:33]=[C:34]([CH:37]=1)[C:35]#[N:36])(C)C>C(N(CC)CC)C.C(OCC)(=O)C>[C:29]([C:30]1[CH:31]=[N:32][CH:33]=[C:34]([CH:37]=1)[C:35]#[N:36])#[CH:28] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=NC=C(C#N)C1
Name
Quantity
98 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash twice with water
EXTRACTION
Type
EXTRACTION
Details
Back-extract the combined aqueous washes twice with ethyl acetate
WASH
Type
WASH
Details
Wash the combined organic layers with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient from 98:2 to 90:10 dichloromethane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#C)C=1C=NC=C(C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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